![molecular formula C15H16FN3O3S B2534995 4-((1-((4-氟-2-甲苯磺酰)吡咯烷-3-基)氧)嘧啶 CAS No. 2034572-67-1](/img/structure/B2534995.png)
4-((1-((4-氟-2-甲苯磺酰)吡咯烷-3-基)氧)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds like “4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” often involves the use of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
癌症治疗中的氟代嘧啶
5-氟尿嘧啶 (5-FU) 等氟代嘧啶已因其在癌症治疗中的治疗应用而被广泛研究。由于这些化合物能够抑制癌细胞中的 DNA 合成,从而阻碍肿瘤生长,因此它们被用于各种癌症(包括结直肠癌和胃癌)的化疗方案中。例如,研究已经检验了 5-FU 在治疗晚期结直肠癌中的疗效和调节作用,表明其在化疗方案中发挥着核心作用 (Leichman 等人,1995 年)。此外,关于 S-1 等新型口服氟嘧啶抗癌药物的研究(该药物将替加氟与调节剂相结合以提高 5-FU 的疗效)已在晚期胃癌患者中显示出有希望的结果,这强调了基于氟代嘧啶的疗法的持续发展 (坂田等人,1998 年)。
接触含氟化合物的环境
对全氟化合物 (PFC) 的环境接触的研究(其中包括一类广泛的氟代有机化学品)引起了人们对其普遍存在和潜在健康影响的担忧。研究已经开发出测量人体血清和乳汁中痕量 PFC 的方法,揭示了人群中的广泛接触。这些发现促使人们考虑氟代化合物毒性和监测人体接触的必要性。一种用于检测生物样品中 PFC 的高通量方法突出了这些物质的环境和健康影响,包括全氟辛烷磺酸 (PFOS) 和全氟辛酸 (PFOA),它们在很大比例的人群中被检测到 (库克莱尼克等人,2004 年)。
属性
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-11-8-12(16)2-3-14(11)23(20,21)19-7-5-13(9-19)22-15-4-6-17-10-18-15/h2-4,6,8,10,13H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISNGKQPTXBOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。